molecular formula C26H24N4O2 B14961955 N-benzyl-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

N-benzyl-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

Cat. No.: B14961955
M. Wt: 424.5 g/mol
InChI Key: QHPFQNFLIDLGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This particular compound features a unique structure that combines a benzimidazole core with benzyl and acetamide groups, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-benzyl-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated reactors and continuous flow processes.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-benzyl-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological pathways .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

N-benzyl-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide stands out due to its unique combination of functional groups, which enhances its biological activity and makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

N-benzyl-2-[3-[(3-methylphenyl)methyl]-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C26H24N4O2/c1-18-8-7-11-20(14-18)17-29-25(32)23(15-24(31)27-16-19-9-3-2-4-10-19)30-22-13-6-5-12-21(22)28-26(29)30/h2-14,23H,15-17H2,1H3,(H,27,31)

InChI Key

QHPFQNFLIDLGBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.